molecular formula C20H23BrF3N5O2 B10903196 5-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10903196
M. Wt: 502.3 g/mol
InChI Key: FCUXHJHWAOQLSA-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-N~3~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that features a bromophenyl group, a morpholinoethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-N~3~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution using bromine or a brominating agent.

    Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-N~3~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(4-BROMOPHENYL)-N~3~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N~3~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: Compounds with similar bromophenyl groups.

    Morpholinoethyl derivatives: Compounds containing the morpholinoethyl group.

    Trifluoromethyl derivatives: Compounds with the trifluoromethyl group.

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-N~3~-(2-MORPHOLINOETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23BrF3N5O2

Molecular Weight

502.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H23BrF3N5O2/c21-14-3-1-13(2-4-14)16-11-17(20(22,23)24)29-18(27-16)15(12-26-29)19(30)25-5-6-28-7-9-31-10-8-28/h1-4,12,16-17,27H,5-11H2,(H,25,30)

InChI Key

FCUXHJHWAOQLSA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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